N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide
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Overview
Description
N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a phenylprop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide typically involves the reaction of 4-chloroaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dissolve 4-chloroaniline in an inert solvent such as dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add cinnamoyl chloride to the reaction mixture while maintaining a low temperature.
Step 4: Stir the reaction mixture for several hours to ensure complete reaction.
Step 5: Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-enamide structure can be reduced to form a saturated amide.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enone.
Reduction: Formation of N-(4-Chlorophenyl)-N-hydroxy-3-phenylpropionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-N-hydroxy-3-phenylpropionamide: Similar structure but lacks the double bond in the prop-2-enamide moiety.
N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enone: Similar structure but contains a carbonyl group instead of a hydroxy group.
N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enethioamide: Similar structure but contains a thioamide group instead of an amide group.
Properties
CAS No. |
22861-52-5 |
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Molecular Formula |
C15H12ClNO2 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H12ClNO2/c16-13-7-9-14(10-8-13)17(19)15(18)11-6-12-4-2-1-3-5-12/h1-11,19H |
InChI Key |
WSCXYQSXEMJJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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